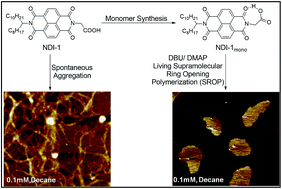Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
Chemical Science Pub Date: 2019-06-27 DOI: 10.1039/C9SC01972C
Abstract
A carboxylic acid appended naphthalene-diimide (NDI) derivative spontaneously aggregates in decane to generate a kinetically controlled product with irregular fibrillar morphology. By fine-tuning the sample preparation conditions, the carboxylic acid group can be trapped by intra-molecular H-bonds with the adjacent imide carbonyl, which retards the spontaneous aggregation. In the presence of a catalytic amount of a non-nucleophilic organic base (DBU or DMAP), the meta-stable monomer exhibits supramolecular polymerization through a thermodynamically controlled pathway involving simultaneous H-bonding and π-stacking and generates ultra-thin 2D nano-sheets. DMAP/DBU helps in ring-opening of the intra-molecularly H-bonded monomer and in situ breeds the free acid, which, beyond a critical concentration, initiates controlled supramolecular ring opening polymerization (SROP) via the chain-growth mechanism. The 2D polymer acts as a macro-initiator for subsequent two cycles of SROP and produces laterally extended ultra-thin nano-sheets.


Recommended Literature
- [1] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [2] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [3] Investigation of shear-induced rearrangement of carbon nanotube bundles using Taylor–Couette flow†
- [4] Dynamic shape transformations of fluid vesicles
- [5] Estimates of average bond energies and resonance energies of hydrocarbons
- [6] Contents list
- [7] Sequentially optimizing carbon nanotubes framework towards flexible and compact capacitive energy storage†
- [8] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [9] Properties of concentrated polystyrene latex dispersions
- [10] Selective labeling of polypeptides using protein farnesyltransferasevia rapid oxime ligation†‡










